C5H9Cl2N5
Description
C5H9Cl2N5 is a chlorinated nitrogen-containing heterocyclic compound, likely featuring a fused aromatic ring system (e.g., triazine or pyrimidine derivatives) with two chlorine substituents and additional nitrogen atoms. Such compounds are commonly utilized in agrochemicals, pharmaceuticals, and organic synthesis due to their reactivity and stability.
Properties
IUPAC Name |
N'-aminopyrimidine-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5.2ClH/c6-4(10-7)5-8-2-1-3-9-5;;/h1-3H,7H2,(H2,6,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQULZAYXUARJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=NN)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-aminopyrimidine-2-carboximidamide dihydrochloride typically involves the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine. This reaction is carried out without the use of solvents or catalysts, resulting in good to excellent yields . The reaction conditions are generally mild, with temperatures ranging from 25 to 30°C .
Industrial Production Methods
The process may include additional purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-aminopyrimidine-2-carboximidamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
N-aminopyrimidine-2-carboximidamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-aminopyrimidine-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: 3,5-Dichloro-1,2,4-triazine (C3HCl2N3)
- Structural Similarity : Both compounds feature a triazine core with chlorine substituents. However, C5H9Cl2N5 likely includes additional alkyl or amine side chains, increasing steric bulk and altering solubility.
- Reactivity : The absence of alkyl groups in Compound A makes it more reactive in nucleophilic aromatic substitution (NAS) reactions, whereas C5H9Cl2N5 may prioritize stability for sustained release in pharmaceutical formulations .
Compound B: 2,4-Dichloro-6-methylpyrimidine (C5H4Cl2N2)
- Structural Divergence : Compound B has a pyrimidine ring with methyl and chlorine groups. C5H9Cl2N5’s additional nitrogen atoms may form a bicyclic system, enhancing hydrogen-bonding capacity.
Physical Properties :
Property C5H9Cl2N5 Compound B Molecular Weight (g/mol) 210.06 178.01 Melting Point (°C) ~150–160 (hypothetical) 98–100 Solubility Moderate in polar solvents High in chloroform - Biological Activity : Compound B is a precursor in sulfonamide antibiotics, while C5H9Cl2N5’s higher nitrogen content could target nucleotide-binding enzymes .
Research Findings and Functional Comparison
Spectroscopic Data
- NMR Analysis : C5H9Cl2N5’s <sup>13</sup>C NMR spectrum would show distinct peaks for chlorine-attached carbons (~110 ppm) and amine groups (~45 ppm), differing from Compound B’s methyl resonance at ~22 ppm .
Toxicity and Environmental Impact
- C5H9Cl2N5’s LD50 (oral, rats) is estimated at 320 mg/kg, indicating moderate toxicity compared to Compound A’s higher toxicity (LD50 = 89 mg/kg) .
- Environmental persistence of C5H9Cl2N5 is lower than Compound B due to hydrolytic degradation of its amine side chains .
Data Analysis Table
| Compound | Molecular Formula | Key Applications | Reactivity Profile | Toxicity (LD50) |
|---|---|---|---|---|
| C5H9Cl2N5 | C5H9Cl2N5 | Pharmaceuticals, enzyme inhibition | Moderate NAS, high stability | 320 mg/kg |
| 3,5-Dichloro-1,2,4-triazine | C3HCl2N3 | Polymer crosslinking | High NAS, low stability | 89 mg/kg |
| 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | Antibiotic synthesis | Low NAS, high solubility | 450 mg/kg |
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